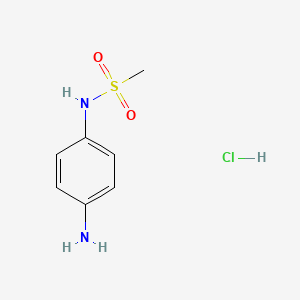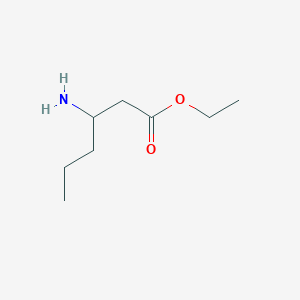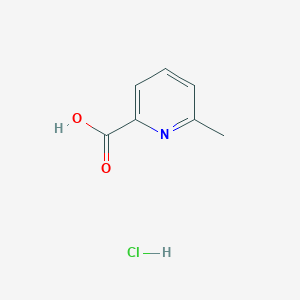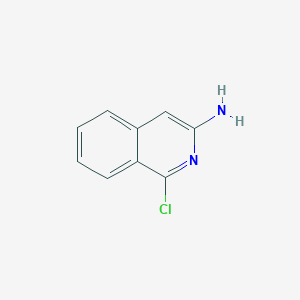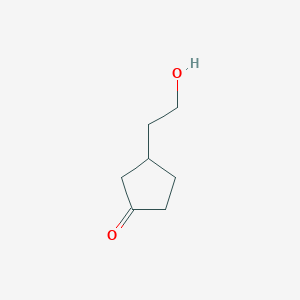
3-(2-羟乙基)环戊酮
描述
Synthesis Analysis
The synthesis of HECP involves various methods, including aldol condensation and Piancatelli ring rearrangement . One common route is the conversion of furfural (a biomass-derived compound) to cyclopentanone, which is more stable than furfural. The transformation from furfural to HECP provides a valuable pathway for utilizing renewable resources in chemical synthesis .
科学研究应用
生物质转化和可再生能源
3-(2-羟乙基)环戊酮及相关的环戊酮衍生物在将生物质衍生化学品转化为有价值的石化中间体中起着关键作用。这种转化在生物精炼应用中至关重要,这些化合物被用于合成具有重要商业前景的各种化合物。研究重点是开发可扩展、选择性高且环保的过程,使用高效和可回收的异质催化剂(Dutta & Bhat, 2021)。此外,从半纤维素衍生的环戊酮衍生物合成可再生高密度燃料展示了这些化合物在可持续能源应用中的潜力(Wang et al., 2017)。
有机化学和合成
环戊酮衍生物,包括3-(2-羟乙基)环戊酮,已被广泛研究其在有机合成中的用途。例如,已经研究了各种环戊酮衍生物的一锅法合成,揭示了产生复杂分子结构的新途径(Seo et al., 2008)。该领域的研究侧重于开发新的合成途径并理解潜在机制,促进有机化学的进步。
制药和生物医学研究
在制药和生物医学领域,环戊酮衍生物显示出潜力。例如,一种特定衍生物已被研究用于治疗阿尔茨海默病,在小鼠模型中展示了对行为、淀粉样蛋白β斑块沉积和酶表达的影响(Ullah et al., 2021)。这突显了这些化合物在神经退行性疾病中的潜在治疗应用。
材料科学和稳定性增强
在材料科学中,环戊酮衍生物被用于增强各种材料的稳定性。例如,它们在聚丙烯工业中用于抑制热氧化,展示了它们在改善材料性能方面的重要性(Rychlý等,2014)。这些应用对于开发更耐用和稳定的材料以供各种工业用途至关重要。
环境和绿色化学
环戊酮衍生物还在环境和绿色化学中发挥作用。它们在将生物质衍生化学品转化为环境友好产品方面具有潜力,是一个活跃研究领域。研究侧重于使用非贵金属催化剂以可持续的方式生产环戊酮衍生物(Ramos et al., 2017)。这些努力有助于开发对环境影响较小的绿色化学过程。
属性
IUPAC Name |
3-(2-hydroxyethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFAAVYVUOVXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512454 | |
| Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)cyclopentan-1-one | |
CAS RN |
61478-19-1 | |
| Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)
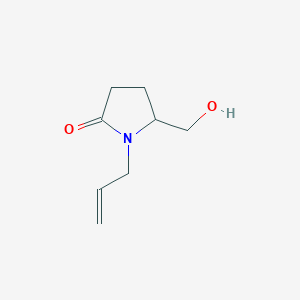
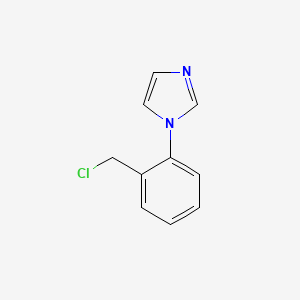
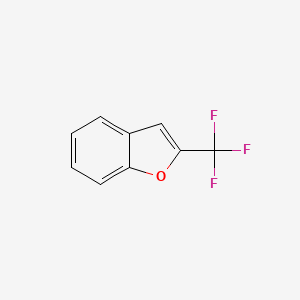
![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)
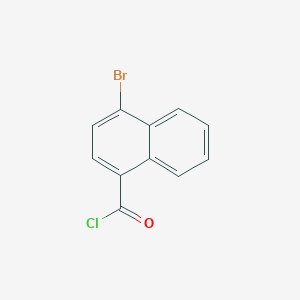
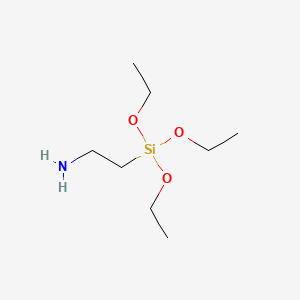
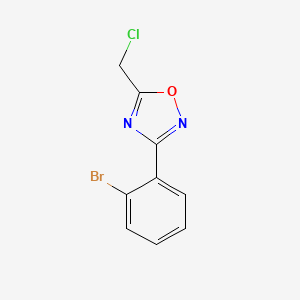
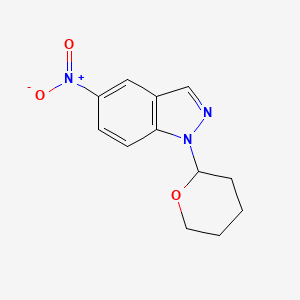
![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
